molecular formula C17H22N4OS B2807938 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034615-88-6

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2807938
CAS No.: 2034615-88-6
M. Wt: 330.45
InChI Key: NTTBHMRWKZHADJ-UHFFFAOYSA-N
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Description

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a piperidin-4-ylmethyl core substituted with a 2-methylpyridin-4-yl group at the piperidine nitrogen and a thiophen-2-yl moiety attached via the urea linkage.

The synthesis of such compounds typically involves coupling reactions between appropriately substituted piperidine intermediates and isocyanate or carbamate derivatives. For example, similar compounds in the evidence (e.g., ACPU, 11–13) were synthesized using EDCI/DMAP-mediated coupling in DMF or DCM, achieving yields of 51–66% . The thiophen-2-yl group in this compound may enhance lipophilicity and π-π stacking interactions, while the 2-methylpyridin-4-yl substituent could influence solubility and target binding .

Properties

IUPAC Name

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-11-15(4-7-18-13)21-8-5-14(6-9-21)12-19-17(22)20-16-3-2-10-23-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTBHMRWKZHADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, featuring a piperidine moiety and a thiophene ring, suggests potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea functional group is known for its capacity to form hydrogen bonds, which can enhance binding affinity to target proteins. This interaction may lead to modulation of enzymatic activity and influence cellular signaling pathways.

Pharmacological Properties

Research has indicated that thiourea derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest that thiourea derivatives may possess anticancer properties, with some compounds exhibiting selective cytotoxicity towards cancer cell lines. For instance, related compounds have shown GI50 values indicating significant antiproliferative effects against various cancer types .

Antimicrobial Studies

A study evaluating the antimicrobial properties of thiourea derivatives reported that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus

Anticancer Studies

In vitro studies have assessed the anticancer potential of related thiourea compounds. One study reported that a structurally similar thiourea exhibited an IC50 value of 25 µM against MDA-MB-231 breast cancer cells, indicating moderate efficacy .

Cell LineIC50 (µM)
MDA-MB-23125
PC-3 (Prostate)28
U937 (Leukemia)16

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related analogs from the evidence:

Compound Piperidine Substituent Aryl/Urea Substituent Molecular Weight (g/mol) Key Features
Target Compound 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethyl Thiophen-2-yl ~357.48 Combines pyridine’s basicity with thiophene’s lipophilicity.
BG15818 1-(2,5-Dimethylfuran-3-ylmethyl)piperidin-4-ylmethyl (Thiophen-2-yl)methyl 361.50 Thiophene linked via methylene; furan introduces oxygen heteroatom.
ACPU 1-(Adamantan-1-yl)piperidin-4-yl 7-Hydroxycoumarin-4-acetyl Not reported Bulky adamantane group; coumarin provides fluorescence properties.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamant-1-yl 4-Methyl-6-(methylamino)triazinyl ~304.4 (fragment) Oxaadamantane enhances rigidity; triazine may engage in hydrogen bonding.
DMPI 1-(2,3-Dimethylbenzyl)piperidin-4-yl 2-Pyridin-4-ylindole Not reported Indole-pyridine hybrid; dimethylbenzyl increases hydrophobicity.

Research Implications and Gaps

  • Structural Optimization : Replacing the thiophen-2-yl group with a methylene-linked thiophene (as in BG15812) could alter binding kinetics .
  • Activity Profiling : Empirical testing against targets like soluble epoxide hydrolases (sEH) or bacterial enzymes is warranted, given the activity of related urea derivatives .
  • Crystallographic Data: No structural data for the target compound exists in the evidence. SHELX-based refinement (as in ) could elucidate its binding mode.

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